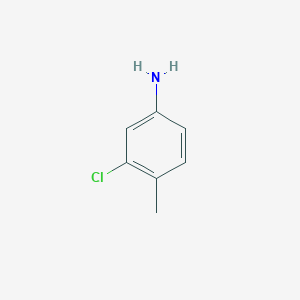

3-Chloro-4-methylaniline

Description

3-chloro-p-toluidine is a monochloroaniline that is p-toluidine in which one of the hydrogens that is meta to the amino group is replaced by a chlorine. It has a role as an avicide. It is a chloroaniline and a member of monochlorobenzenes. It derives from a p-toluidine.

Properties

IUPAC Name |

3-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKFYFNZSHWXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7745-89-3 (hydrochloride) | |

| Record name | 3-Chloro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020286 | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), 136 °C, ~136 °C | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.108 (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-74-9 | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y306W7BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 °F (NTP, 1992), 26 °C | |

| Record name | 3-CHLORO-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-p-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylaniline, a halogenated aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and safety profile. The information is presented to support research and development activities requiring this versatile chemical building block.

Chemical and Physical Properties

This compound, also known as 3-chloro-p-toluidine, is a compound with the molecular formula C₇H₈ClN.[1] Depending on the temperature, it can exist as a colorless to light orange or brown solid or liquid.[2] It is characterized by a mild, fishy, or mothball-like odor.[3][4]

Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 95-74-9[1] |

| IUPAC Name | This compound[4] |

| Synonyms | 4-Amino-2-chlorotoluene, 3-Chloro-p-toluidine, 3-CPT[5] |

| Molecular Formula | C₇H₈ClN[1] |

| Molecular Weight | 141.60 g/mol [4][5] |

| InChIKey | RQKFYFNZSHWXAW-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(Cl)C=C(N)C=C1[1] |

Physical Properties

A summary of the key physical properties of this compound is provided below.

| Property | Value |

| Melting Point | 23-25 °C[6] |

| Boiling Point | 237-238 °C |

| Density | 1.167 - 1.175 g/cm³[6] |

| Flash Point | 100 °C (212 °F)[5] |

| Water Solubility | 1 g/L at 20 °C (Slightly soluble)[7] |

| Solubility in Organic Solvents | Soluble in chloroform, methanol, ethanol, and benzene.[7] |

| Refractive Index (n20/D) | 1.583 - 1.585[5] |

| Vapor Pressure | 4.973 - 8.666 Pa at 25 °C |

| pKa (conjugate acid) | 4.05 |

Reactivity and Incompatibilities

This compound is a stable compound under normal conditions. However, it may be sensitive to prolonged exposure to air and light.[3] It is a combustible substance.[3]

This compound is incompatible with and may react with the following:

-

Strong oxidizing agents[3]

-

Acids[3]

-

Acid chlorides[3]

-

Acid anhydrides[3]

-

Chloroformates[3]

-

Reducing agents[3]

When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides.[8]

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Synthesis via Reduction of 2-Chloro-4-nitrotoluene with Iron Powder

This method involves the reduction of a nitro group to an amine using iron powder in an acidic medium.

Materials:

-

2-Chloro-4-nitrotoluene

-

Iron powder

-

Hexafluoroisopropanol (HFIP)

-

2N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a reaction tube, add 2-chloro-4-nitrotoluene (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).[9]

-

Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.[9]

-

Stir the reaction mixture at room temperature for 30 minutes.[9]

-

Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9]

-

Extract the product with ethyl acetate three times.[9]

-

Combine the organic layers and wash with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by silica gel column chromatography to obtain this compound.[9]

Synthesis via Catalytic Hydrogenation

This method employs catalytic hydrogenation to reduce the nitro group.

Materials:

-

2-Chloro-4-nitrotoluene (or ortho-chloro-nitrotoluene)

-

Methanol

-

Raney nickel catalyst or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-chloro-4-nitrotoluene in methanol (1:1 ratio) in a hydrogenation reaction kettle.[7]

-

Add the Raney nickel or Pd/C catalyst.[7]

-

Introduce hydrogen gas, maintaining a molar ratio of the nitro compound to hydrogen of 1:(3.5-4).[7]

-

Control the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa.[7]

-

The reaction time is approximately 5-6 hours for 1 ton of starting material.[7]

-

After the reaction is complete, distill the resulting solution to obtain crude this compound.[7]

-

Further purify the crude product by vacuum distillation to obtain purified this compound with a purity of over 98%.[7]

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary applications include:

-

Dye and Pigment Manufacturing: It serves as a precursor for azo dyes and other colored compounds.

-

Pharmaceutical Synthesis: It can be used as a building block in the synthesis of pharmaceutical compounds.

-

Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides.[10] It is also used as an avicide to control bird populations.[3]

-

Organic Synthesis Intermediate: It is used in the preparation of other chemical intermediates, such as 2,4-dichlorotoluene.[7]

Safety and Handling

This compound is toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[8] It may also cause an allergic skin reaction.[8]

Handling Precautions:

-

Use in a well-ventilated area.[11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Avoid contact with skin and eyes.[11]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

Storage:

-

Store in a cool, well-ventilated area.[7]

-

Keep containers sealed.[7]

-

Store separately from strong oxidants, acids, acid anhydrides, acyl chlorides, and chloroformates.[7]

-

Protect from light.[7]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and applications of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. Adherence to the safety and handling guidelines is crucial when working with this compound.

References

- 1. This compound | CAS 95-74-9 [matrix-fine-chemicals.com]

- 2. This compound | 95-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 95-74-9 [chemicalbook.com]

- 4. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. canbipharm.com [canbipharm.com]

- 6. This compound [stenutz.eu]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 3-Chloro-4-methylaniline (CAS 95-74-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylaniline, also known as 3-chloro-p-toluidine or 4-amino-2-chlorotoluene, is an aromatic amine with the chemical formula C₇H₈ClN. Identified by its CAS number 95-74-9, this compound serves as a critical intermediate in a variety of industrial and research applications. It is primarily utilized in the synthesis of dyes, pigments, pharmaceuticals, and pesticides. This guide provides an in-depth overview of its chemical properties, synthesis protocols, biological activities, and safety information, tailored for a technical audience.

Physicochemical Properties

This compound typically appears as a white, colorless, or light orange-to-yellow powder, lump, or clear liquid, depending on temperature and purity. It has limited solubility in water but is soluble in organic solvents like ethanol, benzene, chloroform, and methanol. The compound is stable under normal conditions but is sensitive to prolonged exposure to air and light. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and reducing agents.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | |

| Molecular Weight | 141.60 g/mol | |

| Melting Point | 25 - 26 °C | |

| Boiling Point | 237 - 242 °C | |

| Density | 1.17 - 1.2 g/cm³ | |

| Flash Point | 100.8 °C (212 °F) | |

| Water Solubility | 1 g/L (at 20 °C) | |

| Vapor Pressure | 4.973 - 8.666 Pa (at 25 °C) | |

| pKa | 4.05 (conjugate acid) | |

| LogP | 2.27 | |

| Refractive Index (n20/D) | 1.584 |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the reduction of 2-chloro-4-nitrotoluene. This transformation can be achieved via catalytic hydrogenation or chemical reduction.

Protocol 1: Catalytic Hydrogenation

This method employs a metal catalyst, such as Raney nickel or palladium on carbon, to facilitate the reduction of the nitro group with hydrogen gas. The liquid-phase catalytic hydrogenation process is considered more environmentally friendly and efficient than older chemical reduction methods.

Materials and Reagents:

-

2-chloro-4-nitrotoluene

-

Methanol (solvent)

-

Raney nickel or Palladium on carbon (catalyst)

-

Hydrogen gas (H₂)

-

Hydrogenation reactor

Procedure:

-

Dissolve 2-chloro-4-nitrotoluene in methanol (a 1:1 ratio is suggested).

-

Introduce the solution and the catalyst (e.g., Raney nickel) into a hydrogenation reactor.

-

Purge the reactor with an inert gas, then introduce hydrogen gas.

-

Maintain the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa. The molar ratio of 2-chloro-4-nitrotoluene to hydrogen should be approximately 1:(3.5-4).

-

Allow the reaction to proceed for 5-6 hours for a 1-ton scale.

-

Upon completion, the resulting solution is distilled to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation to achieve a purity of over 98%.

Caption: General workflow for the synthesis of this compound.

Protocol 2: Chemical Reduction with Iron Powder

This classic method utilizes iron powder in an acidic medium to reduce the nitro group.

Materials and Reagents:

-

2-chloro-4-nitrotoluene (1 eq.)

-

Iron powder (5 eq.)

-

Hexafluoroisopropanol (HFIP) (10 eq.)

-

2N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction tube/flask

Procedure:

-

Combine 2-chloro-4-nitrotoluene, iron powder, and HFIP in a reaction tube.

-

Slowly add 2N aqueous HCl to the mixture.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography to yield pure this compound.

Applications and Key Reactions

This compound is a versatile intermediate in organic synthesis.

-

Dye and Pigment Industry : It is a precursor for azo dyes and the organic pigment intermediate 2B acid.

-

Agrochemicals : It is used in the production of pesticides, including the herbicide green malon and as an avicide (a substance to control birds).

-

Pharmaceuticals : The compound serves as a building block for various therapeutic agents.

-

Chemical Synthesis : It is a starting material for other important chemicals. For instance, it is used to prepare 2,4-dichlorotoluene and 2-chloro-4-cyanotoluene via the Sandmeyer reaction.

Example Application: Synthesis of 2,4-Dichlorotoluene

This process involves a diazotization reaction followed by a Sandmeyer reaction.

Caption: Workflow for the synthesis of 2,4-dichlorotoluene from this compound.

Biological Activity and Environmental Fate

Toxicology and Metabolism

This compound exhibits moderate toxicity and is classified as harmful if swallowed or in contact with skin. It can cause skin and eye irritation, and aromatic amines, in general, are considered potential carcinogens. The compound is known to cause damage to organs through acute or prolonged exposure.

In mammalian cells, it has been shown to disrupt energy metabolism by interacting with mitochondrial respiratory chain complexes I and II. It is also a metabolite of the herbicide atrazine. Studies have indicated it can cause tubule cell death in the kidneys of rats and liver lesions in mice. A hydroxylamine metabolite is thought to bind to liver proteins, potentially causing hepatic necrosis.

In bluegill sunfish, metabolism studies identified N-acetyl-3-chloro-p-toluidine, 4-acetamido-2-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid as metabolites.

Caption: Conceptual metabolic pathway of this compound.

Environmental Fate and Biodegradation

This compound is very toxic to aquatic life with long-lasting effects. It is expected to have moderate mobility in soil, although as a primary aromatic amine, it can form irreversible complexes with humic matter, leading to immobilization.

The compound is biodegradable. In aerobic conditions using water from the River Elbe, a biodegradation rate of 0.47 per hour was observed, corresponding to a half-life of 1.5 hours. The aerobic degradation pathway for anilines typically involves oxidative deamination to form catechol, which is then further broken down via ortho- or meta-cleavage pathways.

Caption: General aerobic biodegradation pathway for aniline compounds.

Safety and Toxicology Data

Strict safety precautions must be followed when handling this compound. This includes using personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding release into the environment.

GHS Hazard Information

| Code | Hazard Statement | Reference |

| H301/H302 | Toxic or Harmful if swallowed | |

| H311 | Toxic in contact with skin | |

| H315 | Causes skin irritation | |

| H317 | May cause an allergic skin reaction | |

| H319 | Causes serious eye irritation | |

| H370 | Causes damage to organs | |

| H372 | Causes damage to organs through prolonged or repeated exposure | |

| H410 | Very toxic to aquatic life with long lasting effects |

Quantitative Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 1053 mg/kg | |

| LD50 | Rat | Dermal | ~765 mg/kg | |

| LC50 | Rat | Inhalation | > 7.62 mg/L air | |

| LC50 | Danio rerio (fish) | Aquatic | 24.8 mg/L (96 h) | |

| EC50 | Daphnia magna | Aquatic | 0.62 mg/L (48 h) | |

| EC10 | Desmodesmus subspicatus (algae) | Aquatic | 1.8 mg/L (30 min) |

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylaniline, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, pharmaceuticals, and pesticides.[1] Its chemical structure, characterized by a benzene ring substituted with a chlorine atom, a methyl group, and an amino group, dictates its reactivity and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthetic methodologies for this compound, tailored for professionals in research and drug development.

Molecular Structure and Identification

This compound, also known as 3-chloro-p-toluidine, possesses a molecular formula of C₇H₈ClN.[2] The structure features a p-toluidine (4-methylaniline) core with a chlorine atom substituted at the meta position (position 3) relative to the amino group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 95-74-9 |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| InChI | InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 |

| InChIKey | RQKFYFNZSHWXAW-UHFFFAOYSA-N |

| SMILES | CC1=CC(N)=C(Cl)C=C1 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a combustible solid that may appear as a white to light orange or yellow powder or lump.[1] It is slightly soluble in chloroform and methanol and has limited solubility in water.[1]

| Property | Value | Reference |

| Melting Point | 25 °C | [1] |

| Boiling Point | 237-238 °C (lit.) | [1] |

| Density | 1.17 g/cm³ | [1] |

| Vapor Pressure | 4.973-8.666 Pa at 25°C | [1] |

| Refractive Index | n20/D 1.584 (lit.) | [1] |

| Flash Point | 212 °F (100 °C) | [1] |

| Water Solubility | 1 g/L (20 °C) | [1] |

| pKa | 4.05 (+1) (25°C) | [1] |

| LogP | 2.27 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Note: Detailed peak assignments and coupling constants can be found in specialized spectral databases. General interpretations are provided based on the known structure.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule. Key absorptions for this compound include:

-

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic and methyl): Found around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Appears in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Generally seen between 1250-1350 cm⁻¹.

-

C-Cl stretching: Occurs in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 141, with an isotopic peak at m/z 143 due to the presence of the ³⁷Cl isotope.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the reduction of 2-chloro-4-nitrotoluene using iron powder and the catalytic hydrogenation of the same precursor.

Experimental Protocol 1: Reduction with Iron Powder

This classic method involves the reduction of the nitro group to an amine using iron powder in the presence of an acid.

Materials:

-

2-chloro-4-nitrotoluene

-

Iron powder

-

Hexafluoroisopropanol (HFIP)

-

2N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction tube, mix 2-chloro-4-nitrotoluene (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).[1]

-

Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.[1]

-

Stir the reaction mixture at room temperature for 30 minutes.[1]

-

Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

-

Extract the product with ethyl acetate three times.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter the mixture and concentrate the organic phase under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to obtain this compound.[1]

Experimental Protocol 2: Catalytic Hydrogenation

This method utilizes a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to reduce the nitro group. This is often considered a cleaner and more efficient method.

Materials:

-

2-chloro-4-nitrotoluene

-

Methanol

-

Raney nickel or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-chloro-4-nitrotoluene in methanol in a 1:1 ratio in a suitable hydrogenation reactor.[2]

-

Add the Raney nickel or Pd/C catalyst to the solution.[2]

-

Introduce hydrogen gas into the reactor, maintaining a molar ratio of 2-chloro-4-nitrotoluene to hydrogen of 1:(3.5-4).[2]

-

Control the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa.[2]

-

The reduction reaction is typically complete within 5-6 hours for a 1-ton scale.[2]

-

After the reaction, distill the resulting solution to obtain the crude product.[2]

-

Further purify the crude product by vacuum distillation to yield this compound with a purity of over 98.00% as determined by gas chromatography.[2]

Reactivity and Safety

Reactivity: this compound is a stable compound but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[1] It may be sensitive to prolonged exposure to air and light.[1]

Safety and Handling: this compound is toxic if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction and serious eye irritation.[3] It is also very toxic to aquatic life with long-lasting effects. When handling this compound, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Work should be conducted in a well-ventilated area.

Visualizations

Caption: Key molecular and physical properties of this compound.

Caption: Synthetic pathways for this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Amino-2-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 4-amino-2-chlorotoluene, a significant chemical intermediate. The information is presented to support research, development, and quality control activities.

Physical and Chemical Properties

4-Amino-2-chlorotoluene, also known as 2-chloro-4-aminotoluene or 3-chloro-4-methylaniline, is an organic compound with the chemical formula C₇H₈ClN.[1][2] Its physical properties are crucial for its handling, storage, and application in various synthetic processes.

Appearance: At room temperature, 4-amino-2-chlorotoluene can present as a grayish-white solid, an off-white low melting point crystal, or a colorless to light orange to yellow oily solid or liquid.[3][4][5][6][7] It has been described as having a weak fishy odor.[5]

Table 1: Quantitative Physical Data for 4-Amino-2-chlorotoluene

| Property | Value | Notes |

| Molecular Weight | 141.60 g/mol | [1][2][8] |

| Melting Point | 22-26 °C | [3][4][6][7][9] Some sources report a range up to 30°C.[2] |

| Boiling Point | 237-238 °C | At 760 mmHg.[3][4][9] |

| Density | ~1.17 g/mL | At 25 °C.[4][9] |

| Refractive Index | ~1.584 | At 20 °C.[3][4][9] |

| Water Solubility | < 1 g/L | At 20-22 °C.[3][4][6] |

| Flash Point | 100 °C (212 °F) | Closed cup.[4][9] |

| pKa | ~4.05 | [4] |

It is important to distinguish the free amine from its hydrochloride salt, 2-amino-4-chlorotoluene hydrochloride, which has a significantly higher melting point of 265-267 °C.[10][11]

Experimental Protocols for Physical Characterization

The determination of the physical properties of organic compounds like 4-amino-2-chlorotoluene follows standardized laboratory procedures.

1. Melting Point Determination

The melting point is determined using a melting point apparatus.[12]

-

Procedure: A small, dry sample of the compound is packed into a capillary tube.[12] The tube is placed in the heating block of the apparatus. The temperature is raised gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.[12]

2. Boiling Point Determination

The boiling point is typically determined by simple distillation.[12]

-

Procedure: The liquid is heated in a distillation flask. A thermometer is placed so that the bulb is just below the side arm of the flask to accurately measure the temperature of the vapor. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.[12]

3. Density Measurement

Density can be determined by measuring the mass of a known volume of the substance.

-

Procedure: A specific volume of the liquid is accurately measured using a pycnometer or a graduated cylinder. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume.

4. Solubility Testing

Solubility is assessed by mixing the solute with a solvent.[13][14]

-

Procedure: A small, measured amount of 4-amino-2-chlorotoluene is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, ether). The mixture is agitated, and the degree of dissolution is observed. The process can be repeated with increasing amounts of solute to determine the approximate solubility.[14]

Workflow for Physical Property Analysis

The following diagram illustrates a typical workflow for the physical characterization of a chemical sample like 4-amino-2-chlorotoluene.

Caption: Workflow for the physical characterization of an organic compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 4-CHLORO-O-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 6. 2-Amino-4-chlorotoluene CAS 95-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2-Amino-4-chlorotoluene(95-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 2-Chloro-4-aminotoluene (98%) - Amerigo Scientific [amerigoscientific.com]

- 9. 2-氯-4-氨基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. amherst.edu [amherst.edu]

Solubility of 3-Chloro-4-methylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-chloro-4-methylaniline in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the known qualitative solubility information and provides detailed experimental protocols for researchers to determine precise quantitative data. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and other research and development activities.

Introduction to this compound

This compound, also known as 3-chloro-p-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN. It is a solid at room temperature and finds use as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its solubility in various solvents is a crucial physical property that dictates its utility in different chemical processes, including reaction kinetics, purification, and formulation.

Qualitative and Limited Quantitative Solubility Data

| Solvent | Type | Reported Solubility | Citation(s) |

| Water | Polar Protic | 1 g/L (at 20 °C) | [1] |

| Methanol | Polar Protic | Slightly Soluble | [2] |

| Ethanol | Polar Protic | Soluble | [3][4] |

| Chloroform | Polar Aprotic | Slightly Soluble | [2] |

| Benzene | Non-Polar | Soluble | [4] |

| Carbon Tetrachloride | Non-Polar | Slightly Soluble | [3] |

Note: The terms "soluble" and "slightly soluble" are qualitative and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for two common and effective techniques for determining the solubility of this compound in organic solvents: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks (various sizes)

-

Pipettes and syringes

-

Drying oven

-

Desiccator

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Reweigh the dish containing the solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered. For volatile solvents, a fume hood is necessary.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility: The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or mole fraction (χ).

-

Solubility in g/100 mL:

-

Mole Fraction (χ):

(The mass of the solvent is the difference between the mass of the solution and the mass of the solute).

-

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that absorb ultraviolet or visible light and can be more sensitive than the gravimetric method. It involves creating a calibration curve to relate absorbance to concentration.

3.2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

3.2.2. Experimental Procedure

-

Determination of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.2, step 1).

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute this sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Logical Relationships in Solubility Studies

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The following diagram illustrates the logical relationships influencing the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible literature, this guide provides the foundational qualitative information and detailed experimental protocols necessary for researchers to determine this critical parameter. A thorough understanding of its solubility is paramount for the effective design of synthetic routes, purification strategies, and formulation development in various scientific and industrial applications. The provided workflows and logical diagrams offer a clear visual representation of the key processes and principles involved in solubility determination.

References

The Amino Group of 3-Chloro-4-methylaniline: A Technical Guide to Its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylaniline is a key chemical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1][2] The reactivity of this molecule is largely dictated by the functional groups on the aromatic ring: the activating amino group, the deactivating but ortho-, para-directing chloro group, and the activating methyl group. This technical guide provides an in-depth analysis of the reactivity of the amino group in this compound, offering insights into its basicity, nucleophilicity, and its role in various chemical transformations. This document is intended to be a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 95-74-9 | [3] |

| Molecular Formula | C₇H₈ClN | [3] |

| Molecular Weight | 141.60 g/mol | [3] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | |

| Melting Point | 25 °C | |

| Boiling Point | 237-238 °C | |

| Water Solubility | 1 g/L (20 °C) | |

| pKa (of conjugate acid) | 4.05 (+1) (25°C) |

Reactivity of the Amino Group

The reactivity of the amino group in this compound is a balance of electronic and steric effects imparted by the substituents on the aromatic ring. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a weak base. The presence of the electron-donating methyl group at the para position enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity and basicity compared to aniline. Conversely, the electron-withdrawing chloro group at the meta position slightly diminishes this effect.

Basicity

The basicity of an aromatic amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of the conjugate acid of this compound is 4.05. This value indicates that it is a weak base, a characteristic feature of aromatic amines.

Nucleophilicity

The nucleophilic character of the amino group is central to its reactivity, allowing it to participate in a wide range of chemical reactions.

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is often used as a protective strategy for the amino group in multi-step syntheses.[4]

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from a general procedure for the acetylation of halogenated anilines.[5]

-

Materials:

-

This compound

-

Acetic anhydride

-

Concentrated hydrochloric acid

-

Sodium acetate

-

Water

-

Ethanol (95%) for recrystallization

-

-

Procedure:

-

Dissolve this compound (e.g., 500 mg) in water (14 mL). The aniline may be immiscible.

-

Add concentrated hydrochloric acid (0.45 mL) to form the soluble aniline salt.

-

In a separate beaker, prepare a solution of sodium acetate (530 mg) in water (3 mL).

-

To the solution of the aniline hydrochloride, add acetic anhydride (0.6 mL) and swirl to mix.

-

Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent such as 95% ethanol to obtain pure N-(3-chloro-4-methylphenyl)acetamide.

-

N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or alcohols. The reaction with alkyl halides is a classical nucleophilic substitution. However, controlling over-alkylation to prevent the formation of tertiary amines can be challenging.[6] A common strategy to achieve mono-alkylation is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst.[6]

Experimental Protocol: N-Alkylation of this compound with an Alcohol (Borrowing Hydrogen Methodology)

This is a general protocol for the N-alkylation of a substituted aniline.[6]

-

Materials:

-

This compound (1.0 mmol)

-

Alcohol alkylating agent (1.2 mmol)

-

Ruthenium or Iridium complex (catalyst, 1-2 mol%)

-

Potassium tert-butoxide (base, 1.2 mmol)

-

Anhydrous toluene (5 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the catalyst, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous toluene and the alcohol alkylating agent via syringe.

-

Stir the reaction mixture at a desired temperature (e.g., 80-120°C) for a specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. One of the most common applications is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component (e.g., a phenol or another aromatic amine) to form an azo dye.[7]

Experimental Protocol: Diazotization of this compound and Azo Coupling with 2-Naphthol

This protocol is adapted from a general procedure for the synthesis of azo dyes.

-

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

-

Procedure:

Part 1: Diazotization

-

Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0 mmol) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.

-

Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Part 2: Azo Coupling

-

In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

-

Isolate the crude dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

The amino group of this compound can also participate in modern palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling an amine with an aryl halide. In the context of this compound, the amino group can act as the nucleophile, reacting with another aryl halide. Alternatively, the chloro group on the aniline can undergo coupling with another amine. The latter is a more common application for aryl chlorides. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

This is a general protocol that can be adapted for this compound as the aryl chloride.[8]

-

Materials:

-

This compound (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2.0 mol%)

-

Josiphos-type Ligand (e.g., CyPF-tBu) (4.0 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 mmol)

-

Anhydrous Dioxane (5 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the Josiphos-type ligand, and K₃PO₄ to an oven-dried Schlenk flask.

-

Add this compound and the primary amine to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous dioxane via syringe.

-

Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture and quench with water.

-

Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Suzuki-Miyaura Coupling: While the amino group itself is not directly involved in the coupling, its presence on the aromatic ring influences the reactivity of the C-Cl bond in Suzuki-Miyaura reactions. This powerful C-C bond-forming reaction couples an organoboron reagent with an organohalide. The activation of the C-Cl bond in this compound for Suzuki coupling typically requires more forcing conditions and specialized catalyst systems compared to the corresponding bromides or iodides.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This is a general protocol that can be adapted for this compound.[1]

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

SPhos (phosphine ligand) (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

-

Degassed 1,4-dioxane and water (4:1 v/v)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

In a separate vial, pre-mix the palladium source and the phosphine ligand and add this to the Schlenk flask.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 8-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the layers.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Electrophilic Aromatic Substitution

The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. In this compound, the positions ortho and para to the amino group are positions 2, 6, and 4. Position 4 is occupied by the methyl group, and position 3 is occupied by the chloro group. Therefore, electrophilic attack is expected to occur predominantly at positions 2 and 6.

-

Halogenation: Reaction with bromine water can lead to polybromination of the aromatic ring at the activated positions.

-

Nitration: Direct nitration with a mixture of nitric and sulfuric acids can be complex. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is deactivating and meta-directing. This can lead to a mixture of products.

-

Sulfonation: Reaction with fuming sulfuric acid leads to the formation of the corresponding aminobenzenesulfonic acid.

Conclusion

The amino group in this compound is a versatile functional group that governs much of the molecule's reactivity. Its basic and nucleophilic properties allow for a wide range of transformations, including N-acylation, N-alkylation, and diazotization. Furthermore, its influence on the aromatic system is crucial for both electrophilic substitution reactions and modern palladium-catalyzed cross-coupling reactions. A thorough understanding of the reactivity of this amino group is essential for its effective utilization in the synthesis of complex organic molecules for the pharmaceutical and chemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-chloro-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details the theoretical basis for the regioselectivity of these reactions, considering the directing effects of the amino, chloro, and methyl substituents. It offers detailed experimental protocols, quantitative data where available, and predictive analysis for halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The guide is intended to be a valuable resource for chemists engaged in the synthesis and functionalization of substituted anilines.

Introduction

This compound, also known as 4-amino-2-chlorotoluene, is a versatile aromatic amine widely used as a building block in organic synthesis.[1] Its utility stems from the presence of multiple functional groups on the benzene ring, which can be further modified to create a diverse range of complex molecules. Understanding the electrophilic substitution reactions of this compound is crucial for designing synthetic routes to novel drug candidates and other high-value chemicals.

This guide provides an in-depth analysis of the halogenation, nitration, sulfonation, and Friedel-Crafts reactions of this compound. It consolidates theoretical principles with practical experimental guidance to aid researchers in predicting and controlling the outcomes of these important transformations.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the three substituents: the strongly activating and ortho,para-directing amino group (-NH₂), the weakly deactivating but ortho,para-directing chloro group (-Cl), and the weakly activating and ortho,para-directing methyl group (-CH₃).[2][3]

The powerful activating and directing effect of the amino group dominates, primarily directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). However, the positions are also influenced by the other substituents.

-

Position 2: Ortho to the amino group and ortho to the chloro group. This position is sterically hindered and electronically deactivated by the adjacent chloro group's inductive effect.

-

Position 5: Para to the chloro group and meta to the methyl group. This position is activated by the methyl group and directed by the chloro group.

-

Position 6: Ortho to the amino group and meta to the chloro group. This position is sterically accessible and strongly activated by the amino group.

Based on the combined directing effects, electrophilic attack is most likely to occur at position 6 and position 2 , with position 6 generally being the more favored site due to reduced steric hindrance compared to position 2. Substitution at position 5 is also a possibility, particularly under certain reaction conditions.

To achieve predictable and high-yielding reactions, it is often necessary to protect the highly reactive amino group, typically by converting it to an acetanilide. The N-acetyl group is still an ortho,para-director but is less activating and provides steric bulk, which can enhance regioselectivity.

Halogenation

Halogenation of this compound can introduce bromine, chlorine, or iodine onto the aromatic ring. The regioselectivity is highly dependent on the reaction conditions and the nature of the halogenating agent.

Bromination

Direct bromination of anilines can be aggressive and lead to polybromination.[2] A more controlled approach involves the bromination of the corresponding acetanilide, N-(3-chloro-4-methylphenyl)acetamide.

Predicted Outcome: The incoming electrophile is directed by the activating N-acetyl group to the positions ortho to it. Therefore, the primary products are expected to be 2-bromo-5-chloro-4-methylacetanilide and 2,6-dibromo-3-chloro-4-methylacetanilide upon further bromination. Subsequent hydrolysis yields the corresponding anilines.

Experimental Protocol (Adapted from similar reactions):